Cas no 78060-44-3 (2-(Chloromethyl)-4-methylpyrimidine)

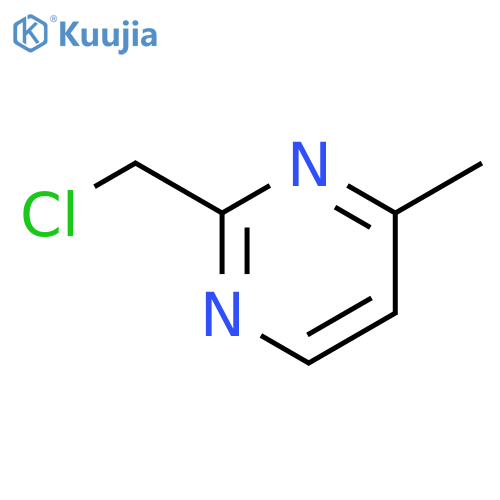

78060-44-3 structure

商品名:2-(Chloromethyl)-4-methylpyrimidine

2-(Chloromethyl)-4-methylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-4-methylpyrimidine

- 2-CHLOROMETHYL-4-METHYLPYRIMIDINE

- 2-Chloromethyl-4-methyl-pyrimidine

- Pyrimidine,2-(chloromethyl)-4-methyl-

- 2-(Chloromethyl)-4-Methyl-Pyrimidine

-

- MDL: MFCD10697342

- インチ: InChI=1S/C6H7ClN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3

- InChIKey: KIXTVKIOVXMYGL-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=NC=C1)CCl

計算された属性

- せいみつぶんしりょう: 142.03000

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 25.78000

- LogP: 1.52380

2-(Chloromethyl)-4-methylpyrimidine セキュリティ情報

2-(Chloromethyl)-4-methylpyrimidine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(Chloromethyl)-4-methylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B424025-50mg |

2-(chloromethyl)-4-methylpyrimidine |

78060-44-3 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-116810-5.0g |

2-(chloromethyl)-4-methylpyrimidine |

78060-44-3 | 95% | 5g |

$1895.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125370-250mg |

2-(Chloromethyl)-4-methylpyrimidine |

78060-44-3 | 97% | 250mg |

¥5213.00 | 2024-07-28 | |

| abcr | AB485315-1 g |

2-(Chloromethyl)-4-methylpyrimidine; . |

78060-44-3 | 1g |

€713.50 | 2022-03-01 | ||

| Chemenu | CM108608-1g |

2-ChloroMethyl-4-MethylpyriMidine |

78060-44-3 | 97% | 1g |

$605 | 2021-08-06 | |

| Chemenu | CM108608-1g |

2-ChloroMethyl-4-MethylpyriMidine |

78060-44-3 | 97% | 1g |

$751 | 2024-07-23 | |

| TRC | B424025-10mg |

2-(chloromethyl)-4-methylpyrimidine |

78060-44-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B424025-100mg |

2-(chloromethyl)-4-methylpyrimidine |

78060-44-3 | 100mg |

$ 275.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125370-50mg |

2-(Chloromethyl)-4-methylpyrimidine |

78060-44-3 | 97% | 50mg |

¥2640.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125370-1g |

2-(Chloromethyl)-4-methylpyrimidine |

78060-44-3 | 97% | 1g |

¥12150.00 | 2024-07-28 |

2-(Chloromethyl)-4-methylpyrimidine 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

78060-44-3 (2-(Chloromethyl)-4-methylpyrimidine) 関連製品

- 5053-43-0(2-Methylpyrimidine)

- 2435-50-9(Pyrimidine-4-carbaldehyde)

- 3438-46-8(4-Methylpyrimidine)

- 108-52-1(4-Methylpyrimidin-2-amine)

- 461-98-3(2,6-Dimethylpyrimidin-4-amine)

- 767-15-7(4,6-dimethylpyrimidin-2-amine)

- 1558-17-4(4,6-Dimethylpyrimidine)

- 1004-17-7(2-Methylpyrimidine-4-carbaldehyde)

- 3435-28-7(6-Methylpyrimidin-4-amine)

- 6622-92-0(2,6-Dimethyl-1H-pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78060-44-3)2-(Chloromethyl)-4-methylpyrimidine

清らかである:99%

はかる:1g

価格 ($):888.0